molecular formula C22H18FNO3 B11382144 1-(2-Fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11382144
M. Wt: 363.4 g/mol
InChI Key: HOZYLGPZCDKFGA-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethyl substitutions, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and conventional heating can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorophenyl)-6,8-dimethyl-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H18FNO3

Molecular Weight

363.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-6,8-dimethyl-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H18FNO3/c1-4-9-24-19(14-7-5-6-8-15(14)23)18-20(25)17-13(3)10-12(2)11-16(17)27-21(18)22(24)26/h4-8,10-11,19H,1,9H2,2-3H3

InChI Key

HOZYLGPZCDKFGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC=C)C4=CC=CC=C4F)C

Origin of Product

United States

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